1-METHOXYMORPHOLINE METHYLCARBAMATE

Description

However, the evidence includes detailed data on structurally related methylcarbamate compounds, such as Carbaryl (1-naphthyl methylcarbamate) and Propoxur (Phenol, 2-(1-methylethoxy)-, methylcarbamate). Methylcarbamates are a class of carbamate esters widely used as insecticides and acetylcholinesterase inhibitors.

Properties

IUPAC Name |

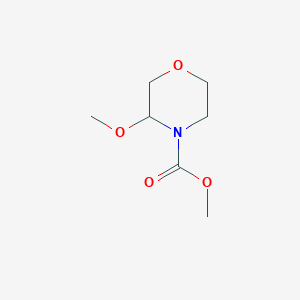

methyl 3-methoxymorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-10-6-5-12-4-3-8(6)7(9)11-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJUTLIKNOOOAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCCN1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-METHOXYMORPHOLINE METHYLCARBAMATE typically involves the reaction of morpholine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-METHOXYMORPHOLINE METHYLCARBAMATE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-METHOXYMORPHOLINE METHYLCARBAMATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-METHOXYMORPHOLINE METHYLCARBAMATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites and subsequent biological effects .

Comparison with Similar Compounds

Comparative Analysis of Methylcarbamate Compounds

Table 1: Key Properties of Methylcarbamate Compounds

Structural and Functional Comparisons

- Carbaryl : Features a naphthyl group linked to the methylcarbamate moiety. It is a broad-spectrum insecticide with moderate water solubility (≈40 mg/L at 25°C). Its toxicity arises from acetylcholinesterase inhibition, leading to neuromuscular dysfunction .

- Propoxur: Contains a substituted phenol group with an isopropoxy side chain. It exhibits higher lipophilicity than Carbaryl, enhancing its persistence in fatty tissues. Propoxur is also a potent acetylcholinesterase inhibitor but degrades faster in alkaline environments .

Toxicity and Environmental Impact

- Carbaryl : Documented symptoms include respiratory distress and gastrointestinal effects. It is classified under EPA waste code U279 due to its acute toxicity to aquatic life .

- Propoxur: Listed under waste code U411, with similar neurotoxic effects. Its metabolites include toxic phenolic derivatives, requiring stringent disposal protocols .

Regulatory and Handling Considerations

Both compounds are regulated as hazardous waste under the U.S. EPA’s Resource Conservation and Recovery Act (RCRA). Facilities like CVS Pharmacy #6211 are classified as Large Quantity Generators for Carbaryl, necessitating detailed waste manifests and incident reporting . Propoxur’s handling requires additional precautions due to its volatile degradation products.

Inferences for 1-Methoxymorpholine Methylcarbamate

- Enhanced Stability : The morpholine ring may increase solubility in polar solvents compared to Carbaryl or Propoxur.

- Potential Toxicity Profile: Likely acetylcholinesterase inhibition, but reduced volatility due to the morpholine moiety.

- Regulatory Status : May fall under EPA waste codes for carbamates (e.g., U279/U411) if commercialized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.